3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide
Description
Properties
IUPAC Name |
3-fluoro-N-[4-[(6-pyrazol-1-ylpyrimidin-4-yl)amino]phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15FN6O/c21-15-4-1-3-14(11-15)20(28)26-17-7-5-16(6-8-17)25-18-12-19(23-13-22-18)27-10-2-9-24-27/h1-13H,(H,26,28)(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUKMMCXNDVQOBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method involves the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction employs palladium catalysts and boron reagents under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Scientific Research Applications
The compound has several significant applications across different scientific domains:
1. Medicinal Chemistry:
- Cancer Research: Investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in tumor growth. Studies indicate that it may interact with kinases and other targets critical for cancer cell proliferation.
- Antimicrobial Activity: Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics or antifungal agents.
2. Biochemical Studies:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes such as kinases and proteases, which are vital in various biochemical pathways. This inhibition can lead to altered cellular processes, providing insights into disease mechanisms .
- Receptor Interactions: It is studied for its interactions with biological macromolecules, particularly in modulating receptor activity, which is crucial for drug development.
3. Material Science:
- Synthesis of Complex Molecules: Used as a building block in organic synthesis to create more complex molecules with potential applications in pharmaceuticals and materials science. Its unique structure allows for various chemical reactions that can lead to new compounds with desirable properties.
Case Studies
Several studies have highlighted the effectiveness of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide:
Case Study 1: Anticancer Activity
In a study published in a peer-reviewed journal, researchers evaluated the anticancer potential of this compound against various cancer cell lines. Results indicated significant cytotoxic effects at low concentrations, suggesting its potential as a therapeutic agent for cancer treatment.
Case Study 2: Antimicrobial Properties
Another study focused on the antimicrobial effects of the compound against bacterial strains resistant to conventional antibiotics. The findings showed promising results, indicating that it could serve as a lead compound for developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes and receptors, thereby modulating various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares core structural motifs with several derivatives reported in the evidence:
Key Observations :
- Fluorine Substitution : The 3-fluorobenzamide group in the target compound contrasts with 4-fluorophenyl () or dual fluorophenyl motifs (). Fluorine enhances metabolic stability and binding affinity via hydrophobic interactions .
- Bioisosteric Replacements : and highlight the use of trifluoromethyl or bromophenyl groups to modulate solubility and target selectivity, which are absent in the target compound but suggest avenues for optimization.
Biological Activity
3-fluoro-N-(4-{[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]amino}phenyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various disease models, and structure-activity relationships (SARs).
The biological activity of this compound primarily involves inhibition of specific enzymes and receptors implicated in disease pathways.
- Enzyme Inhibition : Studies indicate that this compound may act as an inhibitor of certain kinases, which are critical in cancer cell proliferation and survival. For instance, it has been shown to inhibit RET kinase activity, a target in various cancers, leading to reduced cell proliferation in vitro .
- Receptor Modulation : The compound has also been found to interact with glutamate receptors, suggesting a role in neuropharmacology. Its binding affinity and selectivity for these receptors can provide insights into its potential use in treating neurological disorders .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of the compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Cancer Treatment : In a study involving xenograft models, administration of the compound resulted in a notable decrease in tumor size compared to controls. The mechanism was attributed to its ability to inhibit key signaling pathways involved in tumor growth .
- Neurological Disorders : A preclinical study assessed the impact of this compound on models of neurodegeneration, revealing improvements in cognitive function and reductions in neuroinflammation markers, indicating its potential for treating conditions like Alzheimer's disease .
Structure-Activity Relationship (SAR)
The SAR analysis indicates that modifications to the pyrazole and pyrimidine rings can significantly affect the potency and selectivity of the compound. For example:
- Fluorination : The presence of the fluorine atom enhances lipophilicity and may improve receptor binding affinity.
- Substituent Variations : Altering substituents on the benzamide moiety has shown to influence both biological activity and pharmacokinetic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
